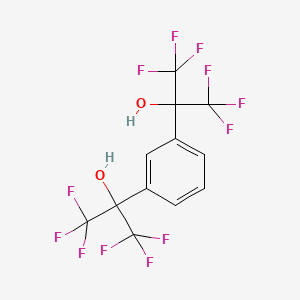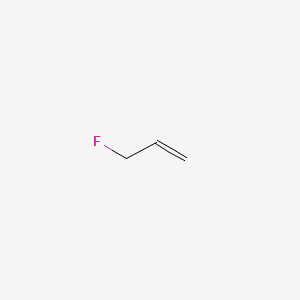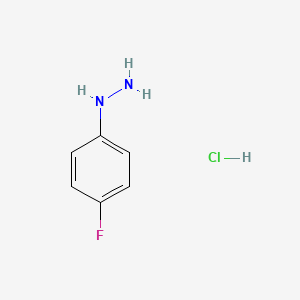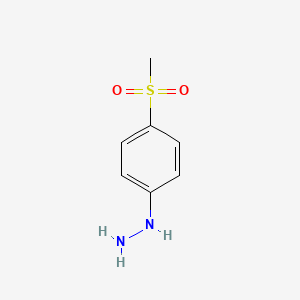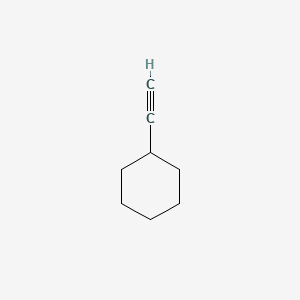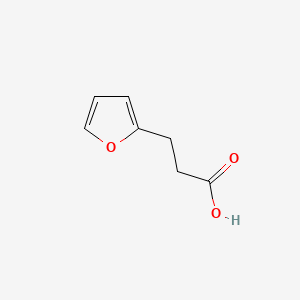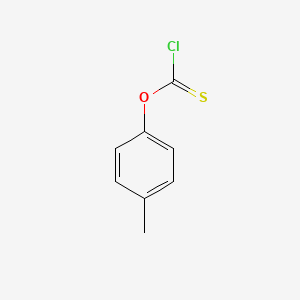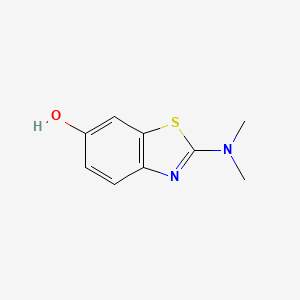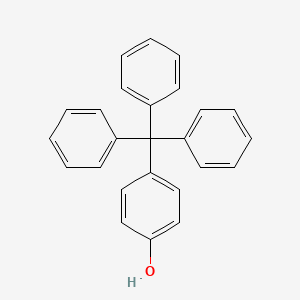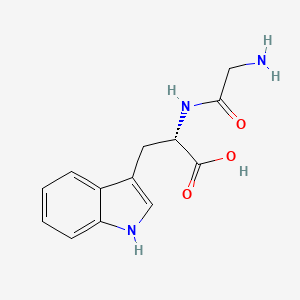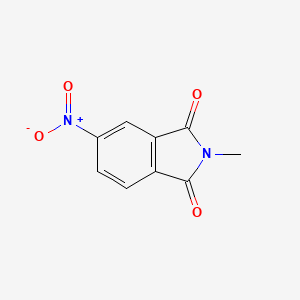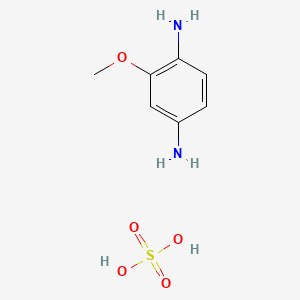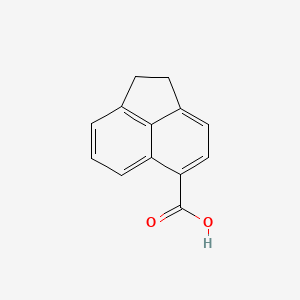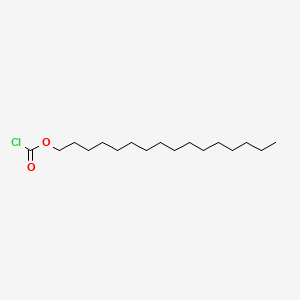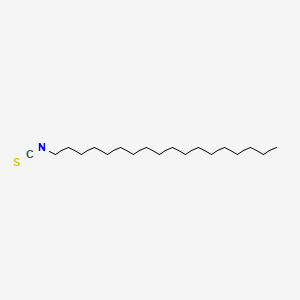
Octadecyl isothiocyanate
Vue d'ensemble
Description
Octadecyl isothiocyanate (ODITC) is a significant compound in the chemical industry with various applications across sectors . It is mainly used as a raw material for the synthesis of printing and dyeing auxiliaries and wool textile softener . It can also be used for the surface treatment of waterproof fabrics .
Synthesis Analysis
The chemical synthesis method of ODITC of the prior art is obtained by synthesizing decylamine and phosgene (COCl2) as raw materials . A more sustainable synthesis method uses decaamine and bis (trichloromethyl) carbonate as raw materials . The solution of decaamine dissolved in an organic solvent is slowly dropped into the solution of bis (trichloromethyl) carbonate dissolved in the same organic solvent .Molecular Structure Analysis
The molecular formula of Octadecyl isothiocyanate is C19H37NS . The structure of isothiocyanates is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isothiocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
Octadecyl isothiocyanate has a molar mass of 311.57 . It has a density of 0.9772 (rough estimate), a melting point of 29-33 °C, a boiling point of 140-142 °C (Press: 0.003 Torr), and a flash point of 188.8°C .Applications De Recherche Scientifique
Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
- Antimicrobial Activity : Isothiocyanates have been shown to have antimicrobial activity against foodborne and plant pathogens . They could potentially be used to replace or support common antibiotics .
- Anti-inflammatory Properties : Isothiocyanates have anti-inflammatory properties, which could be beneficial in the treatment of certain inflammatory conditions .
- Anticancer Properties : Isothiocyanates have been shown to have anticancer properties, which could potentially be used in cancer treatment .
For each of these applications, the methods of application or experimental procedures, and the results or outcomes obtained would vary greatly depending on the specific isothiocyanate being studied and the context of the research. More specific information would require a detailed review of the scientific literature for each application.
Synthetic Chemistry
Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They have attracted the attention of chemists due to their various biological characteristics . The synthesis of isothiocyanates has seen recent advancements, with methods categorized into three types based on the starting materials and functional groups .
Neuroprotective Properties
Isothiocyanates possess neuroprotective properties . They could potentially be used in the treatment of neurological disorders .
Food Industry Applications
Isothiocyanates have received attention from researchers for their possible application in the food industry . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .
Pharmacological Applications
Isothiocyanates have potential applications in pharmacology due to their anti-cancer, anti-inflammatory, and antimicrobial properties .
Sustainable Synthesis
A more sustainable method for synthesizing isothiocyanates has been developed using isocyanides, elemental sulfur, and amines . This method avoids the use of highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
Advancements in Synthesis
Over the past decade, there have been noteworthy advancements in the synthesis of isothiocyanates . Several methods have enabled the one-step synthesis of isothiocyanates from olefins and C–H bonds .
Safety And Hazards
Orientations Futures
The global demand for ODITC is anticipated to witness substantial growth in the coming years, primarily driven by its widespread use as a coupling agent, surface modifier, and surface treatment agent . The surge in pharmaceutical and agrochemical industries, coupled with the rising need for efficient manufacturing processes and high-performance materials, will further propel the growth of the ODITC market .
Propriétés
IUPAC Name |
1-isothiocyanatooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRSSFEIRFISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062680 | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl isothiocyanate | |
CAS RN |
2877-26-1 | |
| Record name | 1-Isothiocyanatooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



